Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step processes. A common route may include:
Synthesis of the intermediate: : This involves the preparation of 3-(ethoxycarbonyl)-4,5-dimethylthiophene via esterification and subsequent functionalization.
Formation of the carbamoyl derivative: : The intermediate reacts with appropriate amines or isocyanates to introduce the carbamoyl group.
Final coupling: : The final coupling with ethyl piperazine-1-carboxylate, often under conditions such as heating and the use of a coupling reagent like EDCI or HATU.
Industrial Production Methods
For industrial-scale production, optimizations are made to enhance yield and cost-efficiency:
Continuous flow reactions: for better control of reaction parameters.
Catalysis: to reduce reaction time and improve selectivity.
Purification techniques: like chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can be oxidized at the thiophene ring or the ethyl groups.
Reduction: : Reduction of the sulfonyl group can lead to the formation of thiols.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Lithium aluminium hydride, Sodium borohydride.
Substitution reagents: : Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Thiols, amines.
Substitution products: : Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is utilized across various domains:
Chemistry: : As a building block for complex organic syntheses.
Biology: : Potential use in studying enzyme interactions and as a ligand in binding studies.
Medicine: : Exploring its role as a drug candidate due to its bioactive potential.
Industry: : Utilized in materials science for developing new polymers and specialty chemicals.
Mechanism of Action
The compound interacts with biological systems through:
Binding to proteins: : Its sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues.
Pathways involved: : Can modulate enzymatic activity or interfere with signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-((3-(ethoxycarbonyl)-2,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Varying in the methyl group positions on the thiophene ring.
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylfuran-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Substitution of thiophene with furan.
Methyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Variation in the ester group.
Uniqueness
What sets this compound apart is its specific functional groups and their arrangement, which confer unique reactivity and potential biological activity.
This compound embodies a remarkable convergence of functionality and versatility, making it a compound of interest in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S2/c1-5-32-22(28)19-15(3)16(4)34-21(19)24-20(27)17-7-9-18(10-8-17)35(30,31)26-13-11-25(12-14-26)23(29)33-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHIQTMRMKBRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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